molecular formula C17H15N5O2 B6011650 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No. B6011650
M. Wt: 321.33 g/mol
InChI Key: RZSLZEADLGKCBD-WOJGMQOQSA-N
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Description

4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl) hydrazone, also known as MBP, is a compound that has been widely studied for its potential applications in scientific research. MBP is a hydrazone derivative of 4-methoxybenzaldehyde and 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazine, and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been found to exhibit a range of potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for detecting metal ions. 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been found to exhibit high selectivity and sensitivity towards copper ions, and has been used to detect copper ions in biological samples. 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been found to exhibit potential anti-cancer activity, and has been studied for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation is thought to result in changes in the electronic properties of the 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone molecule, which leads to the observed fluorescence and potential anti-cancer activity.
Biochemical and Physiological Effects:
4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been found to exhibit a range of biochemical and physiological effects. In addition to its potential anti-cancer activity and metal ion detection capabilities, 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been found to exhibit antioxidant activity. 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to scavenge free radicals and protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its high selectivity and sensitivity towards copper ions. This makes it an ideal probe for detecting copper ions in biological samples. 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of research could focus on the development of new derivatives of 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone with improved properties, such as increased solubility and selectivity towards other metal ions. Another area of research could focus on the use of 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a potential therapeutic agent for the treatment of cancer. Finally, research could be conducted on the potential use of 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a diagnostic tool for the detection of other diseases or conditions.

Synthesis Methods

4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be synthesized using a simple two-step process. The first step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. The second step involves the reaction of 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazine with the 4-methoxybenzaldehyde hydrazone to form 4-methoxybenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone.

properties

IUPAC Name

3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-24-14-9-7-12(8-10-14)11-18-21-17-19-16(23)15(20-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,21,22,23)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSLZEADLGKCBD-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NN=C(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NN=C(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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